2-(6-Chloropyridin-2-yl)acetaldehyde
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Overview
Description
2-(6-Chloropyridin-2-yl)acetaldehyde is an organic compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol This compound features a pyridine ring substituted with a chlorine atom at the 6-position and an acetaldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-2-yl)acetaldehyde typically involves the chlorination of 2-pyridinecarboxaldehyde followed by further chemical modifications. One common method includes the reaction of 2-pyridinecarboxaldehyde with thionyl chloride to introduce the chlorine atom at the 6-position . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-2-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-(6-Chloropyridin-2-yl)acetic acid.
Reduction: 2-(6-Chloropyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Chloropyridin-2-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromopyridin-2-yl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(6-Fluoropyridin-2-yl)acetaldehyde: Similar structure but with a fluorine atom instead of chlorine.
2-(6-Methylpyridin-2-yl)acetaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(6-Chloropyridin-2-yl)acetaldehyde is unique due to the presence of the chlorine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding affinity, making it distinct from its bromine, fluorine, and methyl analogs .
Properties
Molecular Formula |
C7H6ClNO |
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Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-(6-chloropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,5H,4H2 |
InChI Key |
VLXHCMCXEFUDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC=O |
Origin of Product |
United States |
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